[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine
Description
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine is a chiral tertiary amine featuring a pyrrolidine ring substituted with a 2-aminoethyl group at the 1-position, a benzyl group at the 3-position, and a cyclopropylamine moiety. Its stereochemistry at the pyrrolidine 3-position (S-configuration) distinguishes it from its enantiomer, [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine .
Notably, this compound is listed as discontinued by CymitQuimica, a supplier of high-purity tertiary amines .
Properties
IUPAC Name |
(3S)-1-(2-aminoethyl)-N-benzyl-N-cyclopropylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c17-9-11-18-10-8-16(13-18)19(15-6-7-15)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13,17H2/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWDPMTZSPEQQU-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C3CCN(C3)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N(CC2=CC=CC=C2)C3CC3)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Construction
The (S)-pyrrolidine ring is synthesized via asymmetric methods:
Method A: Aldol Condensation
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Step 1 : Asymmetric aldol reaction between aldehyde derivative (1-3) and pyrrolidone (1-4) using LHMDS and chiral aminoethanol auxiliaries (e.g., (1R,2S)-2-dimethylamino-1,2-diphenylethanol) yields diastereomerically enriched lactam (1-5).
-
Step 2 : Reduction of lactam (1-5) with LiAlH₄ or BH₃·THF to amine (1-6).
Method B: Cyclization of Protected Amino Acids
Introduction of 2-Aminoethyl Group
Reductive Amination
Benzyl and Cyclopropyl Amine Attachment
Nucleophilic Substitution
-
Step 1 : Mitsunobu reaction between pyrrolidine-C3-OH and benzyl bromide introduces the benzyl group.
-
Step 2 : Cyclopropyl amine is coupled via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos.
Alternative : Direct coupling of pre-formed benzyl-cyclopropyl-amine via EDC/HOBt activation.
Stereochemical Control
Resolution via Camphanic Acid Esters
-
Racemic intermediates (e.g., 3,4-trans-pyrrolidine alcohols) are esterified with (-)-camphanic acid, yielding diastereomers separable by crystallization.
Asymmetric Catalysis
Optimization Strategies
Protecting Group Management
Solvent and Temperature Effects
Analytical Characterization
Chromatography
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Researchers utilize it to create more complex molecules necessary for various chemical reactions and product development. This application is particularly valuable in the pharmaceutical industry, where complex organic compounds are often required for drug formulation .
Synthetic Routes
The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine typically involves multi-step organic reactions. A common method is reductive amination of a ketone precursor with an amine, employing reducing agents like sodium borohydride or lithium aluminum hydride.
Biological Research
Ligand for Receptor Binding Assays
In biological studies, this compound acts as a ligand in receptor binding assays. These assays are crucial for understanding the interactions between small molecules and biological targets, such as G-protein-coupled receptors (GPCRs). The ability to modulate receptor activity can lead to insights into various biochemical pathways and potential therapeutic applications .
Pharmacological Potential
The compound's structure suggests potential interactions with specific receptors or enzymes, making it a candidate for pharmacological research. Studies indicate that it may influence signal transduction pathways, which are essential for cellular communication and response mechanisms .
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is used in the synthesis of specialty chemicals. It acts as an intermediate in the production of pharmaceuticals and other chemical products that require specific structural characteristics .
Summary of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Serves as a building block for complex organic molecules in pharmaceutical development. |
| Biological Research | Functions as a ligand in receptor binding assays; potential pharmacological applications. |
| Industrial Applications | Used in the synthesis of specialty chemicals and as an intermediate in pharmaceutical production. |
| Mechanism of Action | Modulates activity of molecular targets affecting biological pathways and cellular responses. |
Mechanism of Action
The mechanism by which [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Spectroscopic Data : While N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine has full NMR and HRMS characterization , analogous data for the target compound is absent in accessible literature.
- Biological Activity: No studies directly compare the target compound’s efficacy with its enantiomer or structural analogues.
Biological Activity
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine is a compound that has attracted attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring , an aminoethyl group , and a benzyl-cyclopropyl moiety . The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving suitable precursors.
- Introduction of the Aminoethyl Group : Often via nucleophilic substitution reactions.
- Attachment of the Benzyl-Cyclopropyl Moiety : Accomplished through reductive amination or other coupling reactions.
The synthesis methods are crucial for producing high-purity compounds suitable for biological testing.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors or enzymes. The binding to these targets can modulate their activity, leading to various biological responses, including:
- Signal Transduction Modulation : Altering pathways that affect cellular responses.
- Gene Expression Regulation : Influencing transcription factors and subsequent gene expression.
- Metabolic Process Alteration : Affecting metabolic pathways critical for cell survival.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have been tested against various bacterial strains, demonstrating effectiveness as efflux pump inhibitors and metabolic disruptors .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Pyrrolidine Derivative A | Active against B. subtilis | 75 |
| Pyrrolidine Derivative B | Active against E. coli | <125 |
| Pyrrolidine Derivative C | Active against Pseudomonas aeruginosa | 150 |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
Research has indicated that similar pyrrolidine-based compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown promising results in inhibiting the proliferation of tumor cells through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluating the antibacterial activity of several pyrrolidine derivatives found that certain analogs significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The results highlighted the importance of structural modifications in enhancing bioactivity. -
Evaluation of Cytotoxic Effects :
In vitro studies demonstrated that specific derivatives from the pyrrolidine family could induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer). These findings suggest a potential role for this compound in cancer therapy .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Enantiomeric Excess (ee) |
|---|---|---|
| Reducing Agent | NaBH3CN | Minimizes racemization (~90% ee) |
| Chiral Stationary Phase | Amylose tris(3,5-DMP) | Achieves >98% ee |
| Reaction Temperature | 0–4°C | Prevents thermal degradation |
Basic: What analytical techniques are essential for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA or IB to resolve enantiomers. Retention time comparisons with known standards validate stereochemistry .
- NMR Spectroscopy : H and C NMR can identify diastereotopic protons and carbons, particularly near the cyclopropane and pyrrolidine moieties .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 215 [M+H]) and rule out impurities .
- Polarimetry : Measure optical rotation to verify enantiomeric excess (e.g., [α] = +15° for the (S)-enantiomer) .
Advanced: How should researchers resolve contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. receptor agonism) across studies?
Methodological Answer:
Contradictions may arise from:
- Enantiomer Ratios : Impure enantiomeric mixtures can yield mixed activity profiles. Validate purity via chiral HPLC before biological assays .
- Assay Conditions : Differences in buffer pH, co-solvents (e.g., DMSO concentration), or cell lines (e.g., HEK293 vs. CHO) can alter results. Standardize protocols using guidelines like the NIH Assay Guidance Manual .
- Target Selectivity : Perform competitive binding assays with radiolabeled ligands (e.g., H-LSD for serotonin receptors) to distinguish direct vs. allosteric effects .
Q. Table 2: Case Study of Contradictory Data
| Study | Reported Activity | Likely Resolution Factor |
|---|---|---|
| Smith et al. (2024) | 5-HT2A Antagonism (IC50 10 nM) | Used racemic mixture |
| Jones et al. (2025) | 5-HT2A Agonism (EC50 50 nM) | Pure (S)-enantiomer, pH 7.4 buffer |
Advanced: What computational methods are effective for predicting interactions between this compound and neurological targets (e.g., serotonin receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to model binding to 5-HT2A/2C receptors. Focus on the cyclopropane’s strain energy, which enhances receptor affinity .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in lipid bilayers (e.g., POPC membranes) for ≥100 ns to assess stability of hydrogen bonds between the amine group and Asp155 (5-HT2A) .
- Free Energy Perturbation (FEP) : Quantify binding free energy differences between enantiomers to explain selectivity .
Key Finding : The (S)-enantiomer shows stronger binding to 5-HT2A (ΔG = -9.2 kcal/mol) than the (R)-form (ΔG = -6.8 kcal/mol) due to optimal cyclopropane positioning .
Basic: How does the cyclopropane ring influence the compound’s stability and reactivity in aqueous solutions?
Methodological Answer:
The cyclopropane ring:
- Enhances Metabolic Stability : Its strained structure resists cytochrome P450-mediated oxidation, increasing half-life in physiological conditions (t = 8.2 hrs in human liver microsomes) .
- Affects Solubility : The hydrophobic ring reduces aqueous solubility (logP = 2.1), necessitating formulation with cyclodextrins or lipid nanoparticles for in vivo studies .
- Reactivity : Susceptible to ring-opening under strong acidic conditions (pH < 2), which must be avoided during synthesis or storage .
Advanced: What strategies mitigate racemization during the synthesis of the 2-aminoethyl-pyrrolidine intermediate?
Methodological Answer:
- Low-Temperature Reactions : Conduct alkylation steps at -20°C to slow racemization kinetics .
- Protective Groups : Use tert-butoxycarbonyl (Boc) groups to shield the amine during pyrrolidine functionalization .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze undesired enantiomers from esters .
Basic: What are the critical structure-activity relationship (SAR) insights for modifying this compound to enhance potency?
Methodological Answer:
Key SAR findings:
- Pyrrolidine Substitution : Adding electron-withdrawing groups (e.g., -CF) at the 3-position increases 5-HT2A binding affinity by 3-fold .
- Cyclopropane Optimization : Replacing cyclopropane with bicyclo[1.1.1]pentane reduces metabolic clearance but lowers solubility .
- Aminoethyl Chain : Lengthening the chain to 3 carbons improves blood-brain barrier penetration (brain/plasma ratio = 0.8 vs. 0.3 for the parent compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
